2-[(4-fluorophenyl)sulfanyl]-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}acetamide
Description
The compound 2-[(4-fluorophenyl)sulfanyl]-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}acetamide features a sulfanyl-linked 4-fluorophenyl group, an acetamide backbone, and a piperidin-4-ylmethyl moiety substituted with pyrimidin-2-yl. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrimidine ring may contribute to hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4OS/c19-15-2-4-16(5-3-15)25-13-17(24)22-12-14-6-10-23(11-7-14)18-20-8-1-9-21-18/h1-5,8-9,14H,6-7,10-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZMLIGSTYYFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CSC2=CC=C(C=C2)F)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfanyl Group and Aromatic Rings
2-[(4-Chlorophenyl)sulfanyl]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide ()
- Key Differences :
- Halogen : Chlorine replaces fluorine on the phenyl ring, increasing lipophilicity (Cl vs. F).
- Acetamide Substituent : The nitrogen is linked to a piperidinylsulfonyl-phenyl group instead of pyrimidinyl-piperidinylmethyl.
- Functional Group : Sulfonyl (SO₂) replaces sulfanyl (S), altering electronic properties and hydrogen-bonding capacity.
- Implications : The sulfonyl group may enhance solubility but reduce membrane permeability compared to the sulfanyl group in the target compound .
N-(4-Fluorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide ()
- Key Differences :
- Heterocycle : Piperazine (6-membered ring with two nitrogen atoms) replaces piperidine (single nitrogen).
- Lack of Sulfanyl Group : The 4-fluorophenyl is directly attached to the acetamide nitrogen, omitting the sulfanyl bridge.
- The absence of the sulfanyl group may reduce steric hindrance, affecting target binding .
Variations in Heterocyclic Moieties
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
- Key Differences :
- Pyrimidine Substitution : 4,6-Dimethylpyrimidin-2-ylsulfanyl vs. unsubstituted pyrimidin-2-yl in the target.
- Acetamide Attachment : Linked to a methylpyridinyl group instead of a piperidinylmethyl group.
- Implications: Methyl groups on pyrimidine may hinder metabolic oxidation but increase steric bulk.
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
- Key Differences :
- Sulfonylpiperazine : A 4-methylphenylsulfonyl-piperazine replaces the pyrimidinyl-piperidine.
- Sulfonyl vs. Sulfanyl : The sulfonyl group increases polarity but may reduce passive diffusion.
- Implications : The methylphenyl group adds hydrophobicity, while the piperazine’s flexibility could enhance binding to dynamic protein sites .
Pharmacologically Relevant Analogs
Ocfentanil ()
- Structure : N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide.
- Key Differences : Methoxy group and 2-phenylethyl-piperidine substituent instead of pyrimidinyl-piperidinylmethyl and sulfanyl-fluorophenyl.
- Implications : As an opioid, ocfentanil’s piperidine and fluorophenyl motifs are critical for μ-opioid receptor binding. The target compound’s sulfanyl and pyrimidine groups suggest divergent pharmacological targets .
Structural and Property Analysis Table
Research Findings and Implications
- Sulfanyl vs. Sulfonyl : Sulfanyl groups (as in the target) offer a balance of lipophilicity and moderate polarity, while sulfonyl groups () improve solubility but may limit blood-brain barrier penetration .
- Halogen Effects : Fluorine’s electronegativity and small size optimize aromatic interactions, whereas chlorine’s larger size may enhance hydrophobic binding but increase metabolic susceptibility .
- Heterocycle Impact : Piperidine’s conformational rigidity (target) vs. piperazine’s flexibility () influences receptor complementarity. Pyrimidine rings (target, ) are versatile in mimicking purine bases, suggesting kinase or nucleic acid targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
